![molecular formula C16H15NO3 B12518657 {2-[Acetyl(phenyl)amino]phenyl}acetic acid CAS No. 731851-88-0](/img/structure/B12518657.png)
{2-[Acetyl(phenyl)amino]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[Acetyl(phenyl)amino]phenyl}acetic acid is an organic compound that features a phenyl group, an acetic acid moiety, and an acetylated amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Acetyl(phenyl)amino]phenyl}acetic acid can be achieved through several methods. One common approach involves the acetylation of 2-aminophenylacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
{2-[Acetyl(phenyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various acylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[Acetyl(phenyl)amino]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .
Wirkmechanismus
The mechanism of action of {2-[Acetyl(phenyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: Similar structure but lacks the acetylated amine group.
Diclofenac: Contains a similar acetic acid moiety but has different substituents on the phenyl ring.
Benzoic acid: Contains a carboxylic acid group attached directly to the phenyl ring.
Uniqueness
{2-[Acetyl(phenyl)amino]phenyl}acetic acid is unique due to the presence of both an acetylated amine and a phenylacetic acid moiety.
Eigenschaften
CAS-Nummer |
731851-88-0 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
2-[2-(N-acetylanilino)phenyl]acetic acid |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-16(19)20/h2-10H,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
IUUXTZILROKKQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
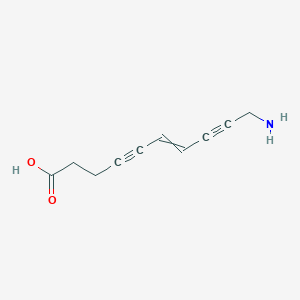
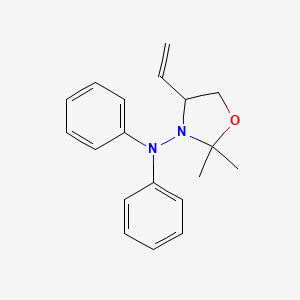

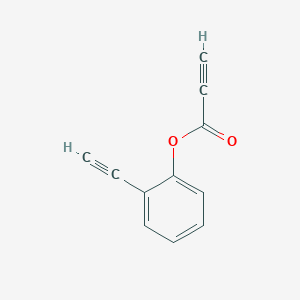
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
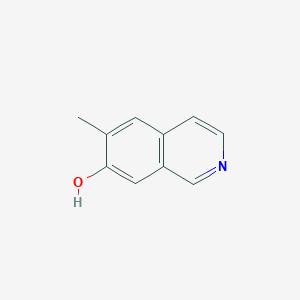

![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
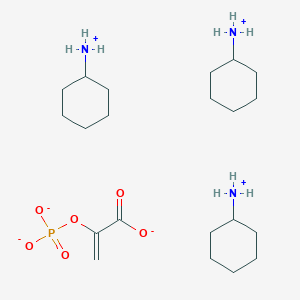


![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)
